ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
Description
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a synthetic heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-methoxyphenyl group, an adamantane-derived formamido linker, and a sulfanylacetate side chain. Its structure combines the rigidity of the adamantane moiety with the hydrogen-bonding capacity of the triazole ring, making it a candidate for pharmaceutical applications, particularly in antimicrobial or anti-inflammatory therapies. The compound’s synthesis likely involves multi-step reactions, including cyclization of thiosemicarbazides and subsequent functionalization via nucleophilic substitution or coupling reactions .
Properties
IUPAC Name |
ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O4S/c1-3-33-22(30)15-34-24-28-27-21(29(24)19-6-4-5-7-20(19)32-2)14-26-23(31)25-11-16-8-17(12-25)10-18(9-16)13-25/h4-7,16-18H,3,8-15H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSESBEJBCICXSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multiple steps. One common method includes the reaction of adamantane-1-carbonyl chloride with 5-amino-4-(2-methoxyphenyl)-1,2,4-triazole in the presence of a base to form the intermediate product. This intermediate is then reacted with ethyl 2-mercaptoacetate under suitable conditions to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out to modify the triazole ring or the adamantane moiety.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials and as a stabilizer in nanoparticle synthesis
Mechanism of Action
The mechanism of action of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with biological membranes, potentially disrupting viral replication or bacterial cell walls. The triazole ring can inhibit enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 1,2,4-triazole derivatives with adamantane substituents. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Findings
Adamantane vs. Aromatic Substituents :
- The adamantane group in the target compound enhances lipophilicity and metabolic stability compared to purely aromatic analogs (e.g., CAS 338962-50-8 with a 4-fluorobenzoyl group). This may improve blood-brain barrier penetration .
- In contrast, phenyl or fluorophenyl substituents (as in CAS 338962-50-8) prioritize π-π stacking interactions, which are critical for receptor binding in kinase inhibitors .
Thiol-containing derivatives (e.g., 5-(adamantan-1-yl)-4-amino-1,2,4-triazole-3-thiol) exhibit higher reactivity, enabling conjugation with biomolecules, but lower stability than the sulfanylacetate derivative .
Biological Activity: Adamantane-triazole hybrids consistently show antimicrobial activity. For example, 5-(adamantan-1-yl)-4-amino-1,2,4-triazole-3-thiol derivatives demonstrated efficacy against Gram-positive bacteria, suggesting the target compound may share similar properties . Ethyl sulfanylacetate side chains (as in the target compound and CAS 338962-50-8) enhance solubility in polar solvents, improving bioavailability compared to alkylsulfanyl groups .
Biological Activity
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines an adamantane moiety, a triazole ring, and a sulfanyl group, which contribute to its diverse biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 493.62 g/mol. The adamantane structure provides rigidity and enhances the compound's lipophilicity, while the triazole ring is known for its pharmacological significance, particularly in antifungal and antiviral applications.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The presence of the triazole ring is often associated with antifungal properties. Compounds with similar structures have been shown to inhibit enzymes critical for fungal growth, such as lanosterol demethylase .
- Antiviral Properties : Adamantane derivatives are known for their antiviral effects against influenza and HIV viruses. The unique structural features of this compound may enhance its effectiveness against viral replication .
- Enzyme Inhibition : Interaction studies indicate that this compound can bind to various biological receptors or enzymes involved in disease pathways. This binding may inhibit critical processes such as tumor growth regulation or viral replication.
Case Studies and Experimental Data
Several studies have investigated the biological activity of compounds related to this compound. Below is a summary of relevant findings:
| Study | Compound | Biological Activity | Key Findings |
|---|---|---|---|
| Vernier et al. (1969) | Adamantane derivatives | Antiviral | Demonstrated efficacy against influenza viruses |
| El-Emam et al. (2004) | Adamantane derivatives | Antiviral | Showed activity against HIV |
| Kadi et al. (2007) | Similar triazole compounds | Antibacterial | Exhibited significant antibacterial properties |
These studies highlight the potential of this compound as a lead compound for developing new therapeutic agents.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the Triazole Ring : Cyclization reactions involving thiosemicarbazides and appropriate carbonyl compounds.
- Introduction of the Adamantane Moiety : Achieved through acylation or amination reactions.
- Esterification : Final step to yield the ethyl ester form of the compound.
These synthetic routes allow for further modifications that can enhance biological activity or selectivity against specific pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
